(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid
Overview
Description
(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid is an organic boronic acid with the molecular formula C14H15BO4. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxybenzyl)oxy group.
Preparation Methods
The synthesis of (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2-hydroxyphenylboronic acid with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via the formation of an ether linkage between the phenolic hydroxyl group and the benzyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds and substituted phenols.
Scientific Research Applications
(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid is widely used in scientific research due to its versatility:
Medicine: The compound’s derivatives are explored for their potential in drug development, particularly in targeting enzymes and receptors.
Mechanism of Action
The primary mechanism by which (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.
Comparison with Similar Compounds
(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methoxyphenylboronic acid:
Phenylboronic Acid: This compound lacks the (4-methoxybenzyl)oxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Similar to this compound but without the additional benzyl ether group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and suitability for particular synthetic applications.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFATUNDBQXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584721 | |
Record name | {2-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-80-5 | |
Record name | B-[2-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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